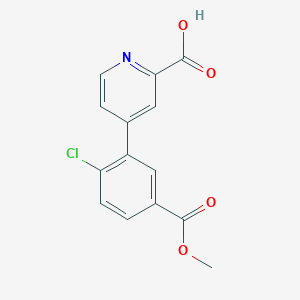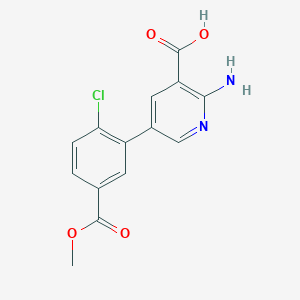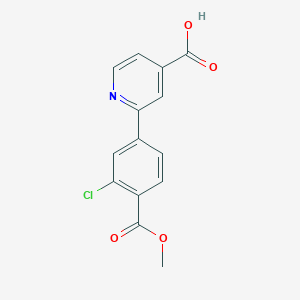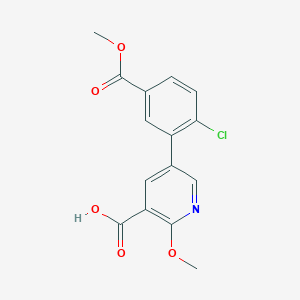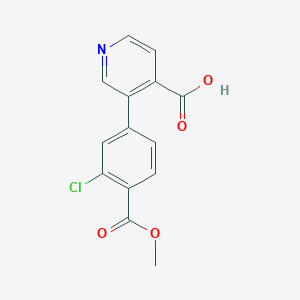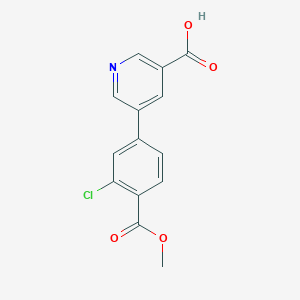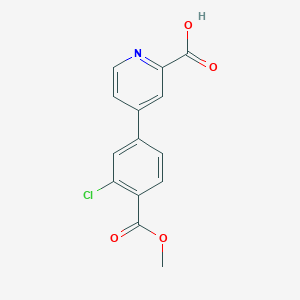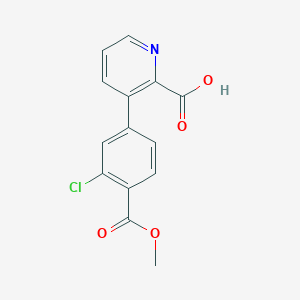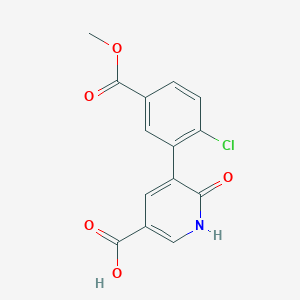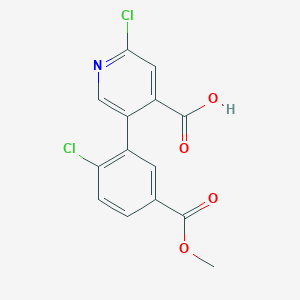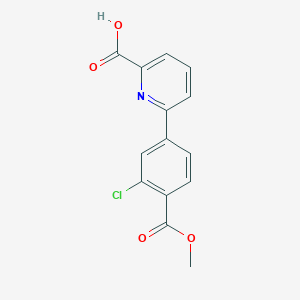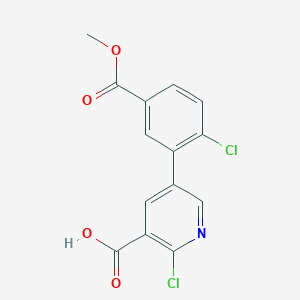
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) is a compound belonging to the class of organic compounds known as chloro-nicotinic acids. This compound is a white, crystalline solid and is soluble in water. It is also known as 5-Chloro-2-methoxycarbonylnicotinic acid and has a molecular formula of C9H7Cl2NO3. This compound has a variety of applications in scientific research and laboratory experiments.
科学的研究の応用
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of applications in scientific research. It is commonly used as a reagent for the synthesis of biologically active compounds such as aminopyridines and aminopyrimidines. It can also be used as a starting material for the synthesis of various other compounds. Additionally, it is used in the synthesis of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.
作用機序
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) acts as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it inhibits the enzyme thymidylate synthase, which is involved in the production of thymidine, a nucleoside that is essential for DNA replication. In addition, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been found to have anti-inflammatory and anti-fungal properties. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and hormones.
実験室実験の利点と制限
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds used in research. Additionally, it has a wide range of applications in research and can be used to synthesize a variety of biologically active compounds. However, it has some limitations in laboratory experiments. It is not soluble in organic solvents, and is not stable in the presence of strong acids or bases.
将来の方向性
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of potential applications in scientific research and laboratory experiments. Future research could explore its use in the synthesis of novel pharmaceuticals, as well as its potential therapeutic applications. Additionally, further research could be conducted to further elucidate its mechanism of action and to explore its potential uses in other areas of research. Finally, research could be conducted to optimize the synthesis of this compound and to explore its potential as a reagent in the synthesis of other compounds.
合成法
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylacetonitrile with sodium nitrite in the presence of an acid catalyst. This results in the formation of 2-chloro-5-methoxycarbonylphenylacetonitrile nitrite. The second step involves the reaction of this nitrite with 5-chloro-2-methoxycarbonylnicotinic acid in the presence of a base such as sodium hydroxide. This yields the desired product 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%).
特性
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLIEVZFBJEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688329 |
Source


|
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-23-8 |
Source


|
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

